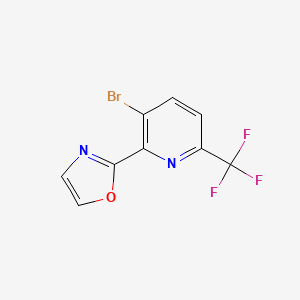
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole: is a heterocyclic compound that features both pyridine and oxazole rings. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions, respectively. Common reagents for these steps include bromine (Br2) and trifluoromethyl iodide (CF3I).
Formation of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving amides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and oxazole derivatives, which can be further utilized in the synthesis of complex molecules.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-(trifluoromethyl)pyridine: Shares the pyridine ring with bromine and trifluoromethyl groups but lacks the oxazole ring.
3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol: Contains a hydroxyl group instead of the oxazole ring.
2-(Pyridin-2-yl)oxazole: Lacks the bromine and trifluoromethyl groups.
Uniqueness
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole is unique due to the combination of its bromine, trifluoromethyl, pyridine, and oxazole moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1211586-77-4 |
|---|---|
Molekularformel |
C9H4BrF3N2O |
Molekulargewicht |
293.04 g/mol |
IUPAC-Name |
2-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C9H4BrF3N2O/c10-5-1-2-6(9(11,12)13)15-7(5)8-14-3-4-16-8/h1-4H |
InChI-Schlüssel |
WMVLMKCUJNRQOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Br)C2=NC=CO2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


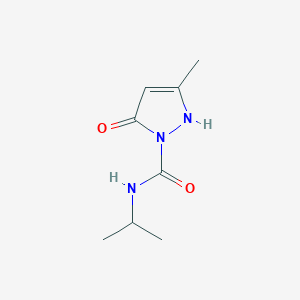
![1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one](/img/structure/B12891796.png)
![7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol](/img/structure/B12891812.png)
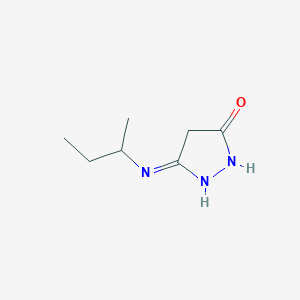
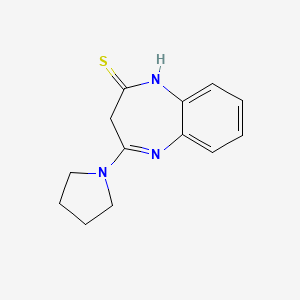
![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)
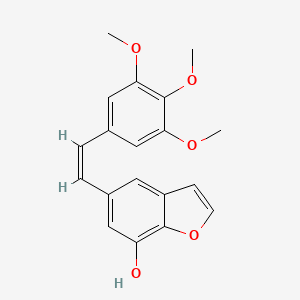


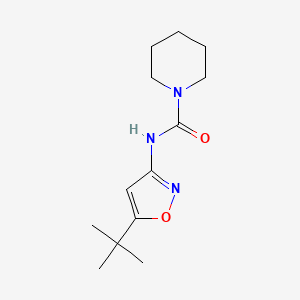
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)
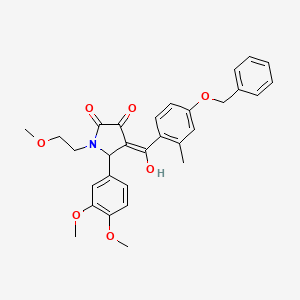
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)
